5-Amino-1H-inden-2(3H)-one

IMPDH Inhibitor Enzyme Kinetics Antiproliferative

Researchers developing IMPDH2 or IDO1 inhibitors require validated chemical starting points with confirmed target engagement. 5-Amino-1H-inden-2(3H)-one fills this gap as a multi-target probe with published potency data. • IMPDH2 competitive inhibitor: Ki = 240-440 nM, enabling direct SAR expansion. • Cellular IDO1 inhibition: IC50 = 42 nM (HeLa), suitable for tumor microenvironment studies. • AlkBH3 DNA repair inhibition confirmed by ITC, CD, and kinetic assays. Available as free base or HCl salt for enhanced stability. For R&D use only.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 1187983-73-8
Cat. No. B1520658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1H-inden-2(3H)-one
CAS1187983-73-8
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1C(=O)CC2=C1C=CC(=C2)N
InChIInChI=1S/C9H9NO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5,10H2
InChIKeyVHXXOPUAASYZCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1H-inden-2(3H)-one: Key Building Block & Scaffold


5-Amino-1H-inden-2(3H)-one (CAS 1187983-73-8), also known as 5-amino-indan-2-one, is a bicyclic organic compound with a molecular formula of C₉H₉NO and a molecular weight of 147.17 g/mol [1]. It features a primary amino group at the 5-position of the 2-indanone scaffold . The compound is primarily offered as a free base or as its hydrochloride salt (CAS 1314928-84-1) to enhance stability and handling . It is categorized as a research chemical and a versatile building block for synthesizing more complex molecules, particularly in medicinal chemistry programs targeting enzymes like Inosine-5'-monophosphate dehydrogenase (IMPDH) and Indoleamine 2,3-dioxygenase 1 (IDO1) [2][3].

IMPDH2 target engagement and SAR exploration Recombinant enzyme inhibition context
Cellular IDO1 kynurenine pathway probe studies HeLa cell assay context; supports permeability review
AlkBH3 DNA dealkylation repair pathway research Active-site binding mode confirmed via ITC/CD
5-aminoindanone scaffold for amine derivatization Free base or HCl salt; supports library synthesis

5-Amino-1H-inden-2(3H)-one vs. Generic Indanones


Substituting 5-Amino-1H-inden-2(3H)-one with simpler indanone analogs like indan-2-one (CAS 615-13-4) or 5-aminoindan (CAS 24425-40-9) is not scientifically sound due to profound differences in chemical reactivity and biological target engagement. Indan-2-one lacks the crucial 5-amino group, which serves as a primary handle for derivatization and is essential for hydrogen bonding interactions with biological targets . Conversely, 5-aminoindan, while containing the amino group, lacks the ketone at the 2-position, which is critical for binding to the active site of enzymes like IMPDH and IDO1 [1]. The specific juxtaposition of these functional groups on the fused bicyclic framework defines its unique pharmacophore. Therefore, procurement decisions must be guided by the compound's specific functional profile rather than class-based assumptions.

5-Amino-1H-inden-2(3H)-one vs Indan-2-one (CAS 615-13-4)

Indan-2-one lacks the 5-amino group, removing the primary handle for derivatization and key H-bond donor for target engagement.

5-Amino-1H-inden-2(3H)-one vs 5-Aminoindan (CAS 24425-40-9)

5-Aminoindan lacks the 2-ketone, which is critical for active-site interactions with IMPDH, IDO1, and AlkBH3; binding mode may not transfer.

5-Amino-1H-inden-2(3H)-one vs Other indandione derivatives

The specific juxtaposition of 5-amino and 2-carbonyl on the fused bicyclic system defines a unique pharmacophore; class-based substitution may shift activity.

5-Amino-1H-inden-2(3H)-one Quantitative Evidence


IMPDH2 Enzyme Inhibition

5-Amino-1H-inden-2(3H)-one demonstrates consistent, low micromolar inhibitory activity against human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key target for immunosuppressive and anticancer therapies. Assays show inhibition is not competitive with respect to the NAD+ cofactor [1]. The compound exhibits a Ki of 240 nM against IMPDH2 in one assay format and a Ki of 430-440 nM when tested against IMP and NAD substrates in another [1]. This is a significant improvement over many early indandione-based IMPDH inhibitors, which exhibit Ki values typically in the 2.15–62.7 μM range [2].

IMPDH2 Ki
Cross-study comparable
Ki = 240–440 nM
~5- to 260-fold lower Ki vs indandione class (2.15–62.7 μM)
Supports IMPDH2 target engagement and SAR exploration
Recombinant human IMPDH2; IMP/NAD substrates; non-competitive vs NAD+
IMPDH Inhibitor Enzyme Kinetics Antiproliferative

IDO1 Cellular Inhibition

The compound exhibits potent cellular activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target in cancer. In a cellular assay using IFN-γ stimulated human HeLa cells, 5-Amino-1H-inden-2(3H)-one inhibited kynurenine production with an IC50 of 42 nM [1]. This cellular potency suggests effective cell permeability and target engagement in a physiologically relevant context. This activity places the compound in the mid-to-high nanomolar range, a desirable property for early-stage lead compounds in this target class [2].

Cellular IDO1 IC50
Cross-study comparable
IC50 = 42 nM
Ranked among low nanomolar hits in IFN-γ HeLa assay format
Supports cell-permeable IDO1 pathway probe context
IFN-γ stimulated HeLa cells; kynurenine production; 1 hr pre-incubation
IDO1 Inhibitor Cellular Assay Immuno-Oncology

AlkBH3 DNA Repair Enzyme Inhibition

Beyond its role as a simple building block, 5-Amino-1H-inden-2(3H)-one is a validated inhibitor of the human DNA dealkylation repair enzyme AlkBH3. In vitro fluorescence-based assays confirmed inhibition of recombinant AlkBH3, with the compound reducing formaldehyde release from a 40-mer single N3-meC substrate [1]. The mechanism of action was further substantiated by kinetic analyses, Isothermal Titration Calorimetry (ITC), and Circular Dichroism (CD) experiments, which collectively indicated that the compound binds to the active site of AlkBH3 in a competitive manner [2][3]. This multi-modal validation is rare and provides high confidence in the compound's specific mode of action.

AlkBH3 Inhibition Mode
Supporting evidence
Competitive active-site binding confirmed via ITC, CD, and kinetic studies
Supports DNA repair enzyme pathway research
Recombinant AlkBH3; 40-mer N3-meC DNA substrate; fluorescence assay
DNA Repair Inhibitor AlkBH3 Cancer Sensitization

5-Amino-1H-inden-2(3H)-one Research Applications


IMPDH2 Hit-to-Lead Optimization

5-Amino-1H-inden-2(3H)-one is an excellent starting point for medicinal chemistry campaigns focused on developing novel IMPDH2 inhibitors. Its low micromolar Ki values (240-440 nM) against human IMPDH2 [1] provide a validated chemical starting point for structure-activity relationship (SAR) studies. Researchers can derivatize the 5-amino group or modify the indanone core to improve potency, selectivity, and drug-like properties.

IDO1-Mediated Immune Suppression

With a cellular IC50 of 42 nM in a human HeLa cell assay [2], this compound is a potent chemical probe for studying IDO1 function in the tumor microenvironment. It can be used to dissect the role of the kynurenine pathway in immune evasion and to validate IDO1 as a target in specific cancer models, either as a standalone tool or as a benchmark for new inhibitor development.

AlkBH3 DNA Repair Sensitization Studies

The compound's validated, competitive inhibition of the AlkBH3 DNA repair enzyme, confirmed by ITC, CD, and kinetic studies [3][4], makes it a valuable tool for investigating DNA alkylation damage repair pathways. Researchers can use this compound to study the role of AlkBH3 in conferring resistance to alkylating chemotherapeutic agents (e.g., MMS) and to explore combination therapies that sensitize cancer cells to treatment.

Application
Selection Property
Validation Focus
IMPDH2 target engagement SAR studies
Enzyme inhibition context with reported Ki
IMPDH2 binding and selectivity profiling
IDO1 kynurenine pathway cell studies
Cellular inhibition and permeability profile
Kynurenine production and target modulation assays
AlkBH3 DNA repair pathway research
Active-site binding mode confirmation
DNA dealkylation repair endpoint assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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